1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a synthetic compound with a complex structure, notable for its significant applications in various fields, including medicinal chemistry and pharmacology. This compound's unique arrangement of functional groups contributes to its distinctive biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. Starting from simpler organic molecules, these steps may include:
Formation of the azabicyclic core through cyclization reactions.
Introduction of the pyridin-4-yloxy group via nucleophilic substitution or other coupling reactions.
Addition of the 3-(4-(trifluoromethyl)phenyl)propan-1-one moiety through Friedel-Crafts acylation or related methodologies.
Industrial Production Methods
Scaling up to industrial production would involve optimizing these reactions for yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis and use of catalytic processes might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo several types of reactions:
Oxidation: Potential conversion of the alcohol groups into carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitutions, depending on the functional groups involved.
Common Reagents and Conditions
Reagents like hydrogen gas (for reduction), strong acids/bases (for substitution reactions), and oxidizing agents (such as potassium permanganate) are commonly used. Reaction conditions vary but typically involve controlled temperatures and pressures, along with solvents that facilitate the desired transformations.
Major Products Formed
The specific products formed depend on the nature of the reactions undertaken. For instance:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Different functionalized derivatives based on the substituents introduced.
Scientific Research Applications
1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has broad applications:
Chemistry: Used as a precursor or intermediate in organic synthesis.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic uses, particularly in targeting neurological pathways.
Industry: Applied in the development of specialized materials or pharmaceuticals.
Mechanism of Action
The Mechanism of Effects
The compound's mechanism of action involves binding to specific molecular targets, potentially including receptors or enzymes. This interaction can modulate biological pathways, influencing cellular activities and biological responses.
Molecular Targets and Pathways
1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one may target neurotransmitter receptors in the brain, thereby affecting signal transmission and potentially exhibiting psychoactive properties.
Comparison with Similar Compounds
1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-(trifluoromethyl)phenyl)propan-1-one
1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(difluoromethyl)phenyl)propan-1-one
These compounds, while structurally related, differ in their specific functional groups and positions, leading to distinct properties and applications.
And there we have it—a thorough exploration of this fascinating compound! Curious about something specific in the article?
Properties
IUPAC Name |
1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O2/c23-22(24,25)16-4-1-15(2-5-16)3-8-21(28)27-17-6-7-18(27)14-20(13-17)29-19-9-11-26-12-10-19/h1-2,4-5,9-12,17-18,20H,3,6-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBGOKXCZFHCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.